molecular formula C14H12N4OS B3025798 G6PDi-1

G6PDi-1

Cat. No.: B3025798
M. Wt: 284.34 g/mol
InChI Key: USWCHVCZOGGQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G6PDi-1 is a potent, reversible, and non-competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD). This enzyme plays a crucial role in the oxidative part of the pentose phosphate pathway, which is essential for producing nicotinamide adenine dinucleotide phosphate (NADPH). NADPH is vital for reductive biosynthesis and antioxidative defense mechanisms in cells .

Scientific Research Applications

G6PDi-1 has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of G6PDi-1 is glucose-6-phosphate dehydrogenase (G6PDH) . G6PDH is the first and rate-limiting enzyme of the oxidative part of the pentose phosphate pathway (PPP), which plays a crucial role in providing NADPH for antioxidative defense and reductive biosyntheses .

Mode of Action

This compound acts as a reversible and non-competitive inhibitor of G6PDH . It efficiently inhibits G6PDH activity in lysates of various cell cultures . Half-maximal inhibition is observed for 100 nM this compound .

Biochemical Pathways

This compound affects the pentose phosphate pathway (PPP) . G6PDH, the enzyme inhibited by this compound, catalyzes the first step of the oxidative part of the PPP . This pathway is responsible for the conversion of glucose-6-phosphate (G6P) to 6-phosphogluconolactone, which is then hydrolyzed to 6-phosphogluconate . The PPP is crucial for the regeneration of NADPH, which is needed as an electron donor for reductive biosyntheses and antioxidative processes .

Result of Action

This compound depletes NADPH most strongly in lymphocytes . In neutrophils, it suppresses respiratory burst . It also impairs processes that depend on PPP-derived NADPH such as cellular NQO1-dependent WST1 reduction and cellular GSH regeneration from GSSG during oxidative stress in cultured astrocytes .

Action Environment

The action of this compound can be influenced by the type of cells it interacts with. For instance, it depletes NADPH most strongly in lymphocytes , and its effects are more pronounced in T cells than in macrophages . The environment within which this compound operates can therefore significantly influence its efficacy and stability.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the following precautionary statements: P261, P280, P301+P312, P302+P352, P305+P351+P338 . These suggest that the compound may cause harm if swallowed, in contact with skin, or if inhaled, and protective measures should be taken.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G6PDi-1 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the basic molecular framework through a series of organic reactions such as condensation, cyclization, or coupling reactions.

    Functional Group Modifications: Subsequent steps involve introducing specific functional groups that are crucial for the inhibitory activity of the compound. These modifications are often achieved through reactions like halogenation, nitration, or sulfonation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and ensuring compliance with safety and environmental regulations. The process would also involve purification steps such as crystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

G6PDi-1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule, potentially altering its activity.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, which can be useful for creating analogs with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions can produce various analogs with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency and specificity for glucose-6-phosphate dehydrogenase. Its reversible and non-competitive inhibition mechanism allows for precise control over enzyme activity, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

4-[(5-oxo-6,7,8,9-tetrahydrocyclohepta[d]pyrimidin-2-yl)amino]thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c15-6-10-5-9(8-20-10)17-14-16-7-11-12(18-14)3-1-2-4-13(11)19/h5,7-8H,1-4H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWCHVCZOGGQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=CN=C(N=C2C1)NC3=CSC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does G6PDi-1 interact with its target and what are the downstream effects?

A: this compound (4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile) is a cell-active inhibitor of glucose-6-phosphate dehydrogenase (G6PD) [, , ]. This enzyme is the rate-limiting step in the pentose phosphate pathway (PPP), which is the main producer of NADPH in the cytosol []. By inhibiting G6PD, this compound disrupts the PPP and reduces NADPH availability. This impacts several cellular processes, including de novo lipogenesis, antioxidant defense, and the production of (R)-2-hydroxyglutarate [(R)-2-HG] in IDH1-mutant cancer cells [].

Q2: Why are IDH1-mutant glioma cells particularly sensitive to this compound?

A: Research suggests that IDH1-mutant glioma cells exhibit increased reliance on the PPP []. This heightened dependence likely stems from the mutant IDH1 enzyme's need for NADPH to convert α-ketoglutarate (αKG) to (R)-2-HG []. This metabolic alteration renders IDH1-mutant cells more susceptible to G6PD inhibition by this compound, leading to decreased viability and increased cell death compared to their wild-type counterparts [].

Q3: What are the implications of the observed correlation between G6PD expression and survival in IDH1-mutant glioma patients?

A: Analysis of the TCGA lower-grade glioma dataset revealed a correlation between elevated G6PD expression and poorer overall survival in IDH1-mutant patients []. This finding further supports the concept that IDH1-mutant gliomas are highly reliant on G6PD activity for survival, making it a potential therapeutic target [].

Q4: What analytical methods are employed to study the effects of this compound?

A: Various techniques are used to investigate the effects of this compound, including cell viability assays (e.g., IC50 determination using propidium iodide uptake), gene knockout experiments, electrophysiological recordings in brain slices, measurement of intracellular ROS levels, assessment of glucose/oxygen consumption, and analysis of NAD(P)H levels [, ]. These methods provide insights into the cellular and physiological consequences of G6PD inhibition by this compound.

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